Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]-
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Overview
Description
Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzopyran ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-ol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar acetamide structure but with different substituents on the phenyl ring.
Indole-3-acetic acid: A plant hormone with an indole moiety, similar to the indole group in the target compound.
Coumarin derivatives: Compounds with a benzopyran ring, similar to the benzopyran moiety in the target compound.
Uniqueness
The uniqueness of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
951949-98-7 |
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Molecular Formula |
C25H25N3O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-15-16(2)25(31)33-22-11-18(7-8-19(15)22)32-14-24(30)28-13-23(29)26-10-9-17-12-27-21-6-4-3-5-20(17)21/h3-8,11-12,27H,9-10,13-14H2,1-2H3,(H,26,29)(H,28,30) |
InChI Key |
WHDYYCQZQOQFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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